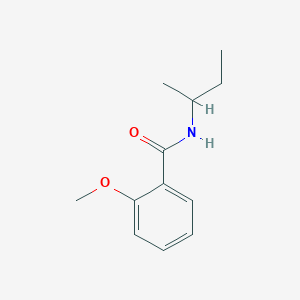
N-(sec-butyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-methoxybenzamide, also known as NBMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NBMB belongs to the class of benzamide derivatives and has been studied for its effects on the central nervous system. In
Wirkmechanismus
The exact mechanism of action of N-(sec-butyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain. N-(sec-butyl)-2-methoxybenzamide has been shown to interact with the serotonin and dopamine systems, as well as the NMDA receptor system. Additionally, N-(sec-butyl)-2-methoxybenzamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(sec-butyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include the inhibition of amyloid-beta aggregation, the protection of dopaminergic neurons from oxidative stress-induced damage, and the modulation of neurotransmitter systems in the brain. Additionally, N-(sec-butyl)-2-methoxybenzamide has been shown to increase the levels of BDNF, which is important for neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(sec-butyl)-2-methoxybenzamide in lab experiments is its relatively low toxicity and high purity. Additionally, N-(sec-butyl)-2-methoxybenzamide has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using N-(sec-butyl)-2-methoxybenzamide is its limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for N-(sec-butyl)-2-methoxybenzamide research. One area of interest is the development of more efficient synthesis methods for N-(sec-butyl)-2-methoxybenzamide and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of N-(sec-butyl)-2-methoxybenzamide and its potential therapeutic applications in neurological disorders. Furthermore, the exploration of the pharmacokinetics and pharmacodynamics of N-(sec-butyl)-2-methoxybenzamide in animal models and clinical trials is necessary for the development of potential therapeutic drugs based on this compound.
Conclusion
In conclusion, N-(sec-butyl)-2-methoxybenzamide is a promising compound for scientific research due to its potential therapeutic applications in various neurological disorders. The synthesis method of N-(sec-butyl)-2-methoxybenzamide has been optimized for high yields and purity, and its mechanism of action involves the modulation of various neurotransmitters and signaling pathways in the brain. N-(sec-butyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. The future directions for N-(sec-butyl)-2-methoxybenzamide research include the development of more efficient synthesis methods, further understanding of its mechanism of action, and exploration of its pharmacokinetics and pharmacodynamics in animal models and clinical trials.
Synthesemethoden
The synthesis of N-(sec-butyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with sec-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain pure N-(sec-butyl)-2-methoxybenzamide. This synthesis method has been reported in various research articles and has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-methoxybenzamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. In Alzheimer's disease, N-(sec-butyl)-2-methoxybenzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the formation of plaques in the brain. In Parkinson's disease, N-(sec-butyl)-2-methoxybenzamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In depression, N-(sec-butyl)-2-methoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N-butan-2-yl-2-methoxybenzamide |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)13-12(14)10-7-5-6-8-11(10)15-3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
KGPHPTSJCDCHNY-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=CC=C1OC |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



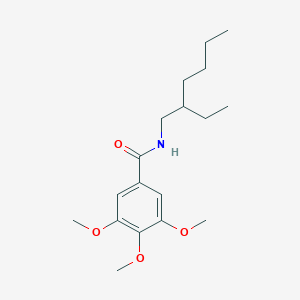
![N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide](/img/structure/B291231.png)




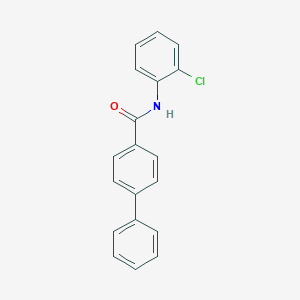
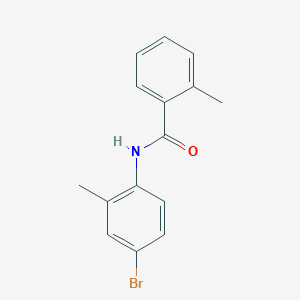
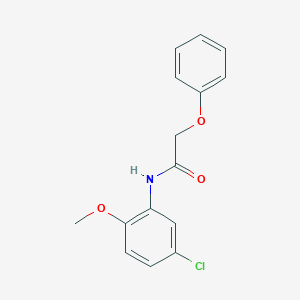
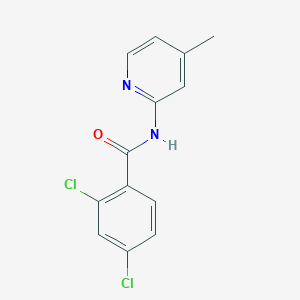

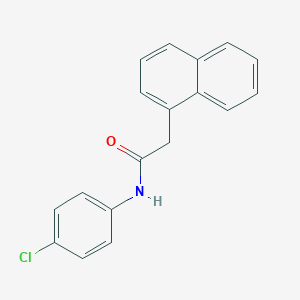
![N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291252.png)
